molecular formula C11H10N2O4 B14446772 3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol CAS No. 73315-76-1

3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol

Cat. No.: B14446772
CAS No.: 73315-76-1
M. Wt: 234.21 g/mol
InChI Key: OBQIACZJWGPTSB-UHFFFAOYSA-N
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Description

3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in the structure is crucial for its biological activity, making it a significant compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 3-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol is not fully understood. it is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial cell function and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol is unique due to its specific structure, which combines the nitrofuran moiety with a phenolic group. This combination enhances its biological activity and makes it a valuable compound for various applications in medicinal chemistry .

Properties

CAS No.

73315-76-1

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-[(5-nitrofuran-2-yl)methylamino]phenol

InChI

InChI=1S/C11H10N2O4/c14-9-3-1-2-8(6-9)12-7-10-4-5-11(17-10)13(15)16/h1-6,12,14H,7H2

InChI Key

OBQIACZJWGPTSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NCC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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